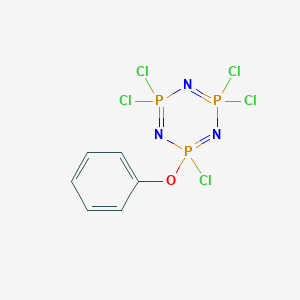![molecular formula C8H10N4S B1655053 [(Z)-1-pyridin-4-ylethylideneamino]thiourea CAS No. 3115-21-7](/img/structure/B1655053.png)
[(Z)-1-pyridin-4-ylethylideneamino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-1-pyridin-4-ylethylideneamino]thiourea is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities. The compound features a hydrazinecarbothioamide group linked to a pyridine ring, making it a versatile molecule in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-pyridin-4-ylethylideneamino]thiourea typically involves the reaction of hydrazinecarbothioamide with 2-acetylpyridine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product .
化学反応の分析
Types of Reactions
[(Z)-1-pyridin-4-ylethylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbothioamide derivatives.
科学的研究の応用
[(Z)-1-pyridin-4-ylethylideneamino]thiourea is widely used in scientific research due to its diverse applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(Z)-1-pyridin-4-ylethylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
[(Z)-1-pyridin-4-ylethylideneamino]thiourea can be compared with other similar compounds such as:
N-dimethyl-2-[1-(2-pyridinyl)ethylidene]hydrazinecarbothioamide: Similar structure but with a dimethyl group.
Thiosemicarbazones derived from 2-acetylpyridine: Similar functional groups but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological properties compared to other similar compounds.
特性
CAS番号 |
3115-21-7 |
|---|---|
分子式 |
C8H10N4S |
分子量 |
194.26 g/mol |
IUPAC名 |
[(E)-1-pyridin-4-ylethylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-2-4-10-5-3-7/h2-5H,1H3,(H3,9,12,13)/b11-6+ |
InChIキー |
SRHWTZAMPFLHAX-IZZDOVSWSA-N |
SMILES |
CC(=NNC(=S)N)C1=CC=NC=C1 |
異性体SMILES |
C/C(=N\NC(=S)N)/C1=CC=NC=C1 |
正規SMILES |
CC(=NNC(=S)N)C1=CC=NC=C1 |
溶解性 |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n,n-Diethyl-4-[(e)-(4-methylphenyl)diazenyl]aniline](/img/structure/B1654973.png)
![5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine Hydrobromide](/img/structure/B1654974.png)
![[4-(2-Piperidin-1-ylethyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride](/img/structure/B1654975.png)








![2-(3-methylphenoxy)-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B1654991.png)


